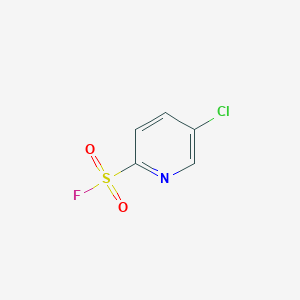

5-Chloropyridine-2-sulfonyl fluoride

CAS No.: 1780694-70-3

Cat. No.: VC6020515

Molecular Formula: C5H3ClFNO2S

Molecular Weight: 195.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780694-70-3 |

|---|---|

| Molecular Formula | C5H3ClFNO2S |

| Molecular Weight | 195.59 |

| IUPAC Name | 5-chloropyridine-2-sulfonyl fluoride |

| Standard InChI | InChI=1S/C5H3ClFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H |

| Standard InChI Key | TUILXSYMSYXYSW-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1Cl)S(=O)(=O)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Chloropyridine-2-sulfonyl fluoride features a pyridine ring substituted with chlorine at position 5 and a sulfonyl fluoride group (-SOF) at position 2. The sulfonyl fluoride moiety is highly electrophilic, making the compound reactive toward nucleophiles such as amines, thiols, and hydroxyl groups. The chlorine substituent further modulates electronic effects, enhancing the compound’s stability and directing subsequent chemical modifications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1780694-70-3 |

| Molecular Formula | |

| Molecular Weight | 195.60 g/mol |

| SMILES Notation | Clc1cnc(cc1)S(=O)(=O)F |

| Electrophilic Sites | Sulfonyl fluoride (-SOF) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-chloropyridine-2-sulfonyl fluoride typically involves sequential functionalization of the pyridine ring:

-

Chlorination: Introduction of chlorine at position 5 via electrophilic aromatic substitution using reagents like or .

-

Sulfonation: Reaction with chlorosulfonic acid () to install the sulfonic acid group at position 2.

-

Fluorination: Conversion of the sulfonic acid to sulfonyl fluoride using fluorinating agents such as or () .

Example Reaction Pathway:

Industrial-Scale Considerations

Industrial production prioritizes cost efficiency and safety:

-

Continuous Flow Reactors: Minimize exposure to hazardous intermediates like .

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields .

-

Purification: Crystallization or chromatography ensures high purity (>95%).

Reactivity and Chemical Applications

Nucleophilic Substitution

The sulfonyl fluoride group undergoes substitution with nucleophiles, forming sulfonamides or sulfonate esters:

Applications:

-

Synthesis of sulfonamide-based pharmaceuticals (e.g., protease inhibitors).

-

Functionalization of polymers for material science.

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Conditions:

Biological and Medicinal Relevance

Covalent Protein Modification

Sulfonyl fluorides form stable covalent bonds with serine, threonine, or cysteine residues in enzymes, enabling:

-

Activity-Based Protein Profiling (ABPP): Identification of active enzyme sites in proteomics .

-

Drug Design: Irreversible inhibition of disease targets (e.g., kinases, proteases).

Comparative Analysis with Halogenated Analogs

| Compound | Reactivity Toward Nucleophiles | Cross-Coupling Efficiency |

|---|---|---|

| 5-Cl-Py-2-SOF | Moderate | High |

| 5-Br-Py-2-SOF | High | Moderate |

| 5-F-Py-2-SOF | Low | Low |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume